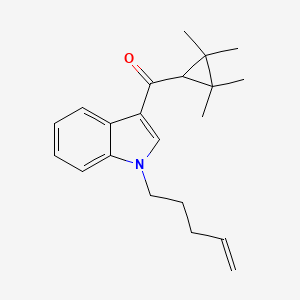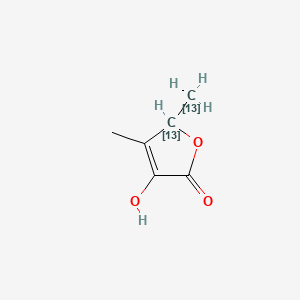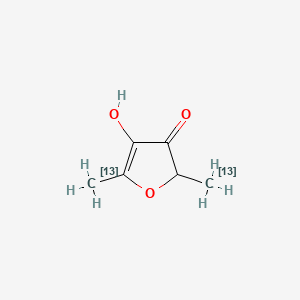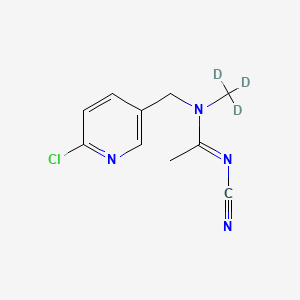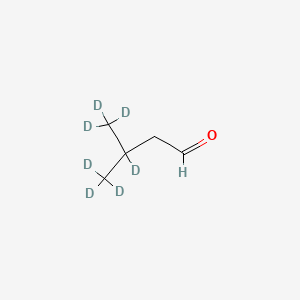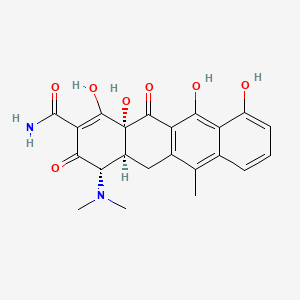
Wood/'s alloy-fusible stick
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Wood’s alloy, also known as Wood’s metal, is a fusible alloy composed of bismuth, lead, tin, and cadmium. It is named after Barnabas Wood, who discovered it in the 19th century. This alloy is notable for its low melting point, which is around 70°C (158°F), making it useful in various applications where low-temperature melting is required .
科学研究应用
Wood’s alloy has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a low-melting-point solder and in thermal analysis experiments.
Biology: Employed in histology for embedding biological samples.
Medicine: Utilized in radiotherapy for shielding and in dental procedures.
作用机制
Target of Action
Wood’s alloy, also known as Lipowitz’s alloy or by the commercial names Cerrobend, Bendalloy, Pewtalloy, and MCP 158, is a metal alloy primarily used for soldering and making custom metal parts . Its primary targets are the materials it is meant to join or mold.
Mode of Action
Wood’s alloy is a eutectic, fusible alloy of 50% bismuth, 26.7% lead, 13.3% tin, and 10% cadmium by mass . It has a melting point of approximately 70 °C (158 °F) . When heated to its melting point, the alloy becomes a liquid that can be poured into molds or used to join other metals. Once cooled, it solidifies into a hard, durable form that maintains the shape of the mold or the joint.
Biochemical Pathways
It’s important to note that its vapor is toxic to touch or breathe . Therefore, proper safety measures should be taken when handling and working with this alloy.
Result of Action
The primary result of Wood’s alloy’s action is the creation of custom-shaped metal parts or the joining of existing parts. For example, it is used to make custom-shaped apertures and blocks for medical radiation treatment, and to make casts of keys that are hard to otherwise duplicate .
Action Environment
The action of Wood’s alloy is influenced by environmental factors such as temperature and handling conditions. Its low melting point allows it to be easily molded at relatively low temperatures. It should be handled in well-ventilated areas due to the toxicity of its vapors . Furthermore, it should be stored in a cool, dry place to prevent unintentional melting and vapor production.
准备方法
Synthetic Routes and Reaction Conditions
Wood’s alloy is typically prepared by melting the constituent metals together in the correct proportions. The standard composition is 50% bismuth, 26.7% lead, 13.3% tin, and 10% cadmium . The metals are heated until they melt and form a homogeneous mixture. This process is usually carried out in a controlled environment to prevent oxidation and contamination.
Industrial Production Methods
In industrial settings, Wood’s alloy is produced in large batches using induction furnaces. The metals are weighed and added to the furnace, where they are melted and mixed thoroughly. The molten alloy is then cast into ingots or sticks for easy handling and distribution .
化学反应分析
Types of Reactions
Wood’s alloy primarily undergoes physical changes rather than chemical reactions due to its stable nature. it can participate in oxidation and reduction reactions under certain conditions.
Common Reagents and Conditions
Oxidation: When exposed to air at high temperatures, the metals in Wood’s alloy can oxidize, forming oxides such as bismuth oxide, lead oxide, tin oxide, and cadmium oxide.
Reduction: The alloy can be reduced back to its metallic form using reducing agents like hydrogen gas or carbon monoxide.
Major Products Formed
The major products formed from the oxidation of Wood’s alloy are the respective metal oxides. These oxides can be further processed or used in various applications .
相似化合物的比较
Similar Compounds
Rose’s metal: Composed of bismuth, lead, and tin, with a melting point of approximately 98°C.
Newton’s metal: Another low-melting-point alloy with a composition similar to Wood’s alloy but with slight variations in the proportions of the constituent metals.
Cerrobend: A commercial name for a similar alloy used in radiation shielding.
Uniqueness
Wood’s alloy is unique due to its specific composition, which provides a lower melting point compared to other similar alloys. This makes it particularly useful in applications where precise temperature control is essential .
属性
CAS 编号 |
8049-22-7 |
|---|---|
分子式 |
Cd12Sn2 |
分子量 |
1586.388 |
IUPAC 名称 |
cadmium;tin |
InChI |
InChI=1S/12Cd.2Sn |
InChI 键 |
OIBLPQFTAJDRMC-UHFFFAOYSA-N |
SMILES |
[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Sn].[Sn] |
同义词 |
50% Bi-25% Pb-12.5% Sn-12.5% Cd, Bismuth alloy |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


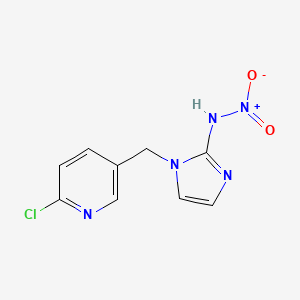
![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B590927.png)

![1h-Furo[2,3-g]indole](/img/structure/B590931.png)
